

# Ethanamine as a Primary Amine in Synthetic Chemistry: A Technical Guide

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## Compound of Interest

Compound Name: ethanamine;phosphoric acid

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## Introduction

Ethanamine, also known as ethylamine, is a primary aliphatic amine with the chemical formula  $\text{CH}_3\text{CH}_2\text{NH}_2$ .<sup>[1][2]</sup> It is a colorless gas at room temperature with a potent, ammonia-like odor.<sup>[2][3]</sup> As a fundamental building block in organic synthesis, ethanamine's utility stems from the nucleophilic nature of its primary amine functional group. The lone pair of electrons on the nitrogen atom dictates its reactivity, making it a versatile reagent for constructing carbon-nitrogen bonds.<sup>[3]</sup> This guide provides an in-depth overview of ethanamine's properties, synthesis, and its pivotal role in key synthetic transformations, particularly those relevant to pharmaceutical and materials science research.

## Physicochemical and Spectroscopic Properties

A comprehensive understanding of ethanamine's physical and spectral characteristics is essential for its effective use in a laboratory setting.

## Physical Properties

Ethanamine is a volatile and flammable compound, miscible with water and many organic solvents.<sup>[2][3][4]</sup> Its key physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>7</sub> N	[1][2]
Molecular Weight	45.085 g/mol	[2][3]
Appearance	Colorless gas or liquid	[3][5]
Odor	Strong, ammonia-like	[1][3]
Boiling Point	16.6 °C (61.9 °F)	[6][7]
Melting Point	-81 °C (-114 °F)	[5][6]
Density	0.688 g/cm <sup>3</sup> (at 15 °C)	[3]
Flash Point	< -17 °C (< 0 °F)	[3][5][6]
Autoignition Temp.	383 °C (724 °F)	[3][6]
Vapor Pressure	116.5 kPa (at 20 °C)	[2]
Water Solubility	Miscible	[2][6]
pKa (Conjugate Acid)	10.8	[2][8]

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of ethanamine and its derivatives.

Spectroscopic Data	Description	Source(s)
<sup>1</sup> H NMR (Proton NMR)	The spectrum shows three distinct signals: a triplet for the CH <sub>3</sub> protons, a quartet for the CH <sub>2</sub> protons, and a singlet for the NH <sub>2</sub> protons. The integrated proton ratio is 3:2:2.	[9]
<sup>13</sup> C NMR (Carbon NMR)	Two signals are observed, corresponding to the two different carbon environments in the ethyl group.	[10]
Infrared (IR) Spectroscopy	Key absorptions include N-H stretching vibrations for the primary amine group and C-N stretching vibrations.	[11]

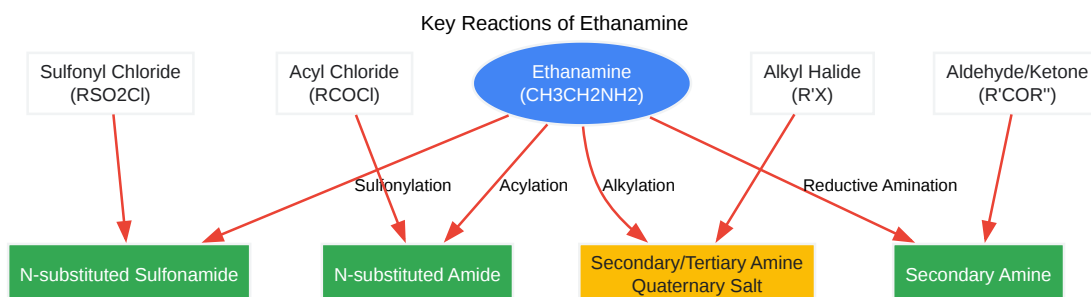
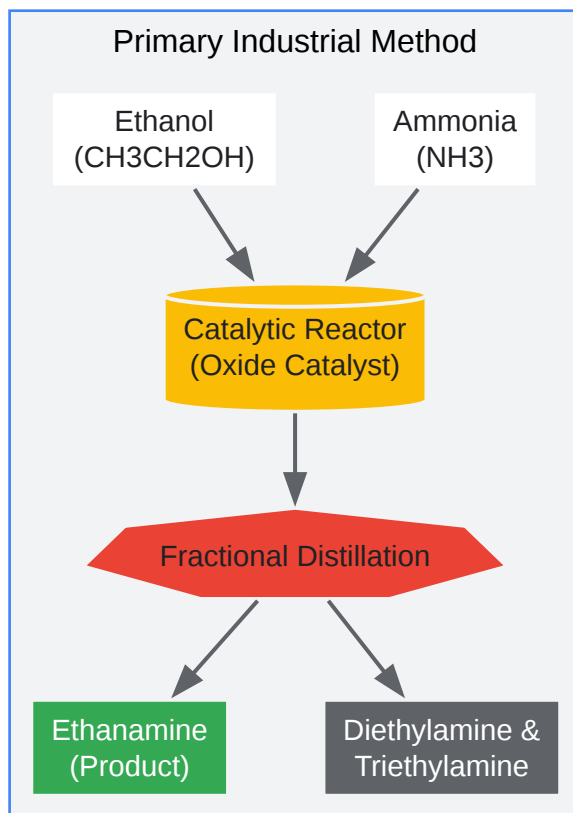
## Industrial Synthesis of Ethanamine

Ethanamine is produced on a large scale primarily through two catalytic processes.

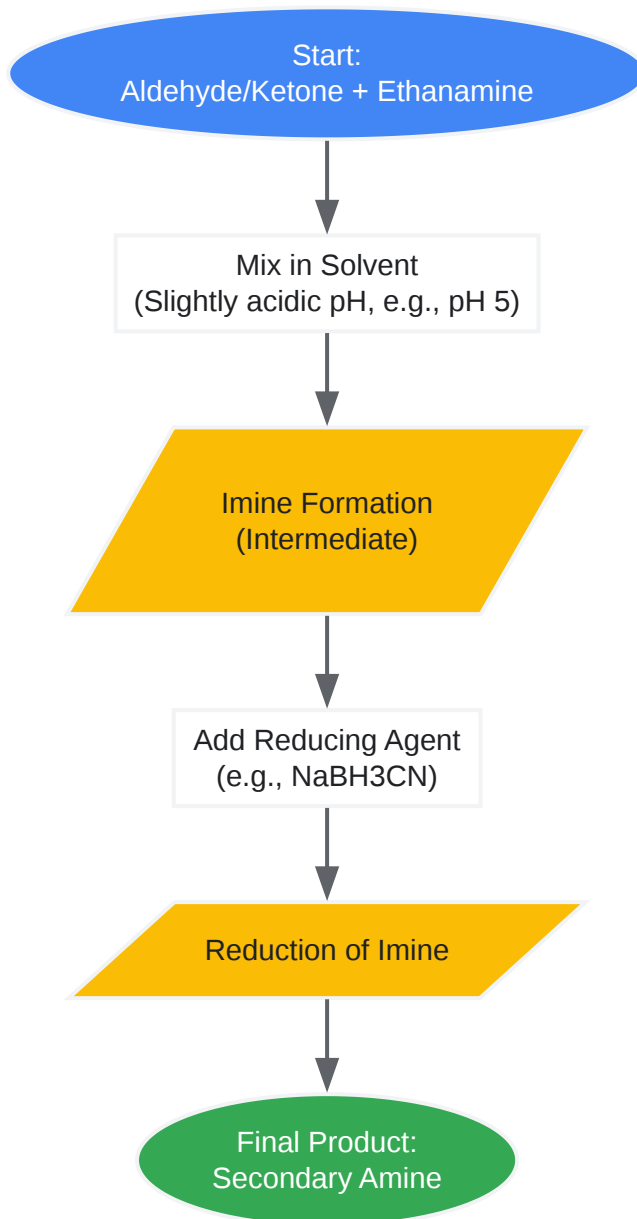
- **Reaction of Ethanol with Ammonia:** This is the most common industrial method, where ethanol and ammonia are reacted in the presence of an oxide catalyst. This process coproduces diethylamine and triethylamine, which are then separated by distillation.[2][8]
- **Reductive Amination of Acetaldehyde:** This method involves the reaction of acetaldehyde with ammonia in the presence of a reducing agent and a catalyst.[2][8]

Other laboratory-scale synthesis routes exist but are generally less economical. These include the hydrogenation of acetonitrile or acetamide and the nucleophilic substitution of a haloethane with ammonia.[2]

## Industrial Synthesis of Ethanamine



## Workflow for Reductive Amination



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